Product packaging for MAGNESIUMOXIDESULPHATE(Cat. No.:CAS No. 12286-12-3)

MAGNESIUMOXIDESULPHATE

Cat. No.: B1175070
CAS No.: 12286-12-3
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Description

Historical Context and Evolution of Magnesium-Based Cements

The history of magnesium-based cements dates back millennia, with early forms like magnesium phosphate (B84403) cements being used in ancient structures such as the Great Wall of China. tececo.com.augccassociation.orgmagpanelmgo.com The modern era of magnesia cements began in the West in 1867 with the French chemist Stanislas Sorel, who developed a strong, non-hydraulic cement by mixing magnesium oxide and magnesium chloride. wikipedia.orgmdpi.com This material, known as Sorel cement or magnesium oxychloride (MOC), exhibited properties superior in some respects to Portland cement, including greater compressive strength and the ability to bind with various aggregates. wikipedia.orgdupont.com

Following the discovery of MOC, variations emerged. Magnesium oxysulfate cement was developed as an alternative, with some sources citing its invention by Olmer and Delyon in 1934, while a U.S. patent for a similar "Artificial stone or cement" was granted to L. Enricht in 1891. tececo.com.audupont.comacs.org This new formulation replaced the corrosive magnesium chloride with magnesium sulfate (B86663), offering improved fire resistance and reduced corrosivity, which made it suitable for applications like wood wool insulation boards. dupont.com The evolution of magnesia-based cements also includes magnesium phosphate cements (MPC), which are noted for their rapid setting, high strength, and excellent water resistance, overcoming some of the key drawbacks of oxysalt cements. premiermagnesia.comtececo.com.au Despite the advantages of these various magnesia cements, the proliferation of Portland cement, driven by cheap energy and different industrial priorities, historically limited their widespread adoption. tececo.com.au

Significance of Magnesium Oxysulfate Systems in Contemporary Research

Magnesium oxysulfate systems are a focal point of contemporary materials research due to their favorable properties and potential as environmentally friendly alternatives to conventional cements. nih.govrilem.net The production of the primary component, caustic calcined magnesia, requires lower calcination temperatures (~800 °C) compared to Portland cement (~1450 °C), resulting in 40-50% lower carbon dioxide emissions. nih.gov This aligns with global efforts to develop sustainable and low-carbon construction materials. rilem.net

Research is actively exploring the performance characteristics of MOS cements. They exhibit good binding properties, and their compressive and transverse strengths are superior to Portland cement, although generally lower than high-performance MOC cements. premiermagnesia.comscientific.net A key advantage is their inherent fire resistance and low thermal conductivity, making them ideal for applications such as fire-resistant panels and insulation. premiermagnesia.comcanada.cadupont.com

Current research endeavors are largely focused on enhancing the durability of MOS cements, particularly their water resistance, which has historically limited their application in environments with prolonged water exposure. canada.caresearchgate.net Scientists are investigating the effects of various additives, such as phosphates, fly ash, and organic acids, to modify the hydration process and improve the microstructure of the hardened cement paste. researchgate.netaidic.itnih.gov Studies show that specific additives can promote the formation of more stable, water-insoluble crystalline phases, leading to significant improvements in mechanical strength and water durability. nih.govmdpi.com Further research areas include their use as acid-soluble temporary plugging agents in geothermal and oil drilling operations and for the immobilization of nuclear waste. canada.caresearchgate.netacs.org

Comparative Properties of Cementitious Binders
PropertyMagnesium Oxysulfate (MOS) CementMagnesium Oxychloride (MOC) CementPortland Cement
Primary Reactants Magnesium Oxide (MgO) & Magnesium Sulfate (MgSO₄)Magnesium Oxide (MgO) & Magnesium Chloride (MgCl₂)Calcium Silicates, Aluminates, and Ferrites
Compressive Strength Superior to Portland cement, but typically lower than MOC. premiermagnesia.comHigh (can exceed 10,000 psi). premiermagnesia.comdupont.comVariable, typically lower than MOC. marspedia.org
Fire Resistance High; exhibits less mass loss at high temperatures than MOC. premiermagnesia.comdupont.comHigh. golzarchemi.irLower than magnesia cements.
Water Resistance A known limitation, subject of ongoing research. premiermagnesia.comcanada.caPoor without modification. marspedia.orgExcellent (hydraulic cement).
Corrosivity to Steel Low; does not present a significant corrosion source. canada.caHigh due to chloride content.Low (high alkalinity passivates steel). researchgate.net
Key Research Focus Improving water resistance, enhancing strength with additives. researchgate.netnih.govImproving water resistance, mitigating corrosion. mdpi.comReducing CO₂ footprint, supplementary materials.

Classification and Nomenclature within Magnesium-Oxygen-Sulphur-Hydrogen Systems

The compounds formed within Magnesium Oxysulfate cement belong to the Magnesium-Oxygen-Sulphur-Hydrogen (Mg-O-S-H) system, specifically the MgO-MgSO₄-H₂O subsystem. cup.edu.cnmdpi.com The hydration products are crystalline phases known as magnesium oxysulfates. The nomenclature for these phases typically follows a numerical ratio representing the stoichiometry of the core components: xMg(OH)₂·yMgSO₄·zH₂O. cup.edu.cn

Research has identified several distinct magnesium oxysulfate phases, the formation of which is highly dependent on factors such as the molar ratios of the initial reactants (MgO/MgSO₄ and H₂O/MgSO₄), curing temperature, and time. cup.edu.cnmdpi.com Early studies by Demediuk and Cole identified four primary phases forming between 30 and 120 °C. cup.edu.cnresearchgate.net Subsequent research has expanded this list. mdpi.com

The main bonding phases that contribute to the strength and properties of the cement are needle-like crystals that form an interlocking microstructure. nih.gov For instance, the 3-1-8 phase is considered the primary stable phase formed at ambient temperatures (around 23-30 °C). cup.edu.cnresearchgate.net At higher temperatures or different reactant concentrations, other phases like the 5-1-3, 5-1-7, and 1-2-3 phases can precipitate. cup.edu.cnmdpi.com The 5-1-7 phase, in particular, is associated with high strength and good water resistance, and its formation is often a goal of modern research using chemical modifiers. nih.govmdpi.commdpi.com

Principal Phases in the Magnesium Oxysulfate (MOS) System
Phase DesignationChemical FormulaCommon Formation Conditions
3-1-8 Phase 3Mg(OH)₂·MgSO₄·8H₂OConsidered the main stable phase at ambient/room temperature (~23-35°C). premiermagnesia.comcup.edu.cnresearchgate.net
5-1-7 Phase 5Mg(OH)₂·MgSO₄·7H₂OAssociated with high strength and water resistance; formation can be promoted by additives. mdpi.commdpi.com
5-1-3 Phase 5Mg(OH)₂·MgSO₄·3H₂OForms at higher temperatures (e.g., 47-120°C). researchgate.net
5-1-2 Phase 5Mg(OH)₂·MgSO₄·2H₂OConsidered a more accurate description for the 5-1-3 phase structure. researchgate.net
1-1-5 Phase Mg(OH)₂·MgSO₄·5H₂OForms at elevated temperatures and higher MgSO₄ concentrations. cup.edu.cn Can be metastable. researchgate.net
1-2-3 Phase Mg(OH)₂·2MgSO₄·3H₂OForms at elevated temperatures and higher MgSO₄ concentrations. cup.edu.cn
Brucite Mg(OH)₂Magnesium Hydroxide (B78521); forms from the hydration of excess unreacted MgO. cup.edu.cn

Properties

CAS No.

12286-12-3

Molecular Formula

C10H7NO3

Synonyms

MAGNESIUMOXIDESULPHATE

Origin of Product

United States

Synthetic Methodologies and Precursor Engineering

Controlled Precipitation and Crystallization Approaches

The most common method for producing magnesium oxysulfate involves the reaction of magnesium-based precursors in an aqueous solution, leading to the precipitation and crystallization of various hydrated magnesium oxysulfate phases.

Magnesium oxysulfate is principally formulated through the reaction between magnesium oxide (MgO) and an aqueous solution of a sulfate (B86663) source, most commonly magnesium sulfate (MgSO₄). premiermagnesia.commdpi.com This reaction is considered an acid-base reaction, where the basic oxide (MgO) reacts with the sulfate solution. quora.comyou-iggy.comquora.com The fundamental process begins with the hydration of magnesium oxide to form brucite, or magnesium hydroxide (B78521) (Mg(OH)₂), on the surface of the MgO particles. mdpi.com This is followed by the reaction of the dissolved brucite with the magnesium sulfate solution to precipitate magnesium oxysulfate phases. mdpi.com

The reaction can be summarized as:

MgO + H₂O → Mg(OH)₂ mdpi.com

xMg(OH)₂ + yMgSO₄ + zH₂O → xMg(OH)₂·yMgSO₄·zH₂O mdpi.com

Several distinct magnesium oxysulfate phases can be formed, with their stoichiometry depending on the reaction conditions. premiermagnesia.comcup.edu.cn Common phases include 5Mg(OH)₂·MgSO₄·3H₂O (5-1-3 phase), 3Mg(OH)₂·MgSO₄·8H₂O (3-1-8 phase), and the recently identified 5Mg(OH)₂·MgSO₄·7H₂O (5-1-7 phase), which is noted for imparting superior strength. premiermagnesia.commdpi.comascelibrary.com The 3-1-8 phase is generally considered the only stable phase below 35°C. premiermagnesia.com

The reaction can also be carried out using sulfuric acid (H₂SO₄) as the sulfate source, which first reacts with magnesium oxide to form magnesium sulfate and water. quora.comyou-iggy.comquora.comechemi.com The resulting magnesium sulfate then participates in the formation of the oxysulfate cement. echemi.com

The formation, composition, and morphology of magnesium oxysulfate crystals are highly sensitive to various reaction parameters.

Temperature: Temperature plays a critical role in determining which oxysulfate phase is formed. premiermagnesia.comcup.edu.cn For instance, four primary oxysulfate phases are known to form at temperatures ranging from 30 to 120°C. premiermagnesia.commdpi.com Elevated temperatures can increase the solubility of MgSO₄, which favors the precipitation of phases with a higher proportion of sulfate, such as the 1-1-5 [Mg(OH)₂·MgSO₄·5H₂O] and 1-2-3 [Mg(OH)₂·2MgSO₄·3H₂O] phases. cup.edu.cn Some synthesis procedures specify temperatures around 45°C or 60°C to facilitate the reaction or enhance solubility. mdpi.comgoogle.com

pH: The pH of the reaction medium influences the hydration of MgO and the subsequent crystallization of MOS phases. The use of weak acids, such as citric acid, boric acid, or phosphonates, has been shown to modify the hydration process. mdpi.comascelibrary.com These additives can chelate with Mg²⁺ ions, influencing the setting time and promoting the formation of desirable needle-like crystalline phases (e.g., the 5-1-7 phase), which enhances the material's mechanical properties. mdpi.com

Concentration and Molar Ratios: The molar ratios of the reactants (MgO, MgSO₄, and H₂O) are crucial determinants of the final product. The compressive strength of MOS cement has been observed to increase with a higher MgO/MgSO₄ molar ratio and a lower H₂O/MgSO₄ molar ratio. cup.edu.cnascelibrary.com The formation of the 3:1:8 oxysulfate compound, for example, occurs in solutions with 12 percent or more of MgSO₄. nist.gov At lower concentrations, it tends to convert to magnesium hydroxide. nist.gov Molar ratios of active MgO to hydrated sulfate for preparing MOS cements typically range from 5:1 to 14:1. google.com Controlling reactant concentration, and thereby the supersaturation of the solution, is a key strategy for synthesizing specific morphologies, such as nanowires. nih.govd-nb.info Lower supersaturation levels are favorable for the growth of nanowires with high aspect ratios. nih.gov

Table 1: Influence of Reaction Parameters on Magnesium Oxysulfate Synthesis

Parameter Effect Resultant Phases/Morphologies Citation
Temperature Affects phase stability and solubility of precursors. Different stoichiometric phases form between 30-120°C. Higher temps favor sulfate-rich phases (1-1-5, 1-2-3). premiermagnesia.comcup.edu.cn
pH / Additives Modifies hydration kinetics and crystal growth. Weak acids (citric acid, PBTC) can promote the formation of high-strength, needle-like 5-1-7 phase. mdpi.comascelibrary.com
Concentration Determines which phase precipitates and its morphology. High MgSO₄ concentration (>12%) needed for 3-1-8 phase. Lower supersaturation favors nanowire growth. nist.govnih.gov
Molar Ratio Dictates the stoichiometry and properties of the final cement. Compressive strength increases with higher MgO/MgSO₄ and lower H₂O/MgSO₄ ratios. cup.edu.cnascelibrary.com

Sol-Gel and Hydrothermal Synthesis Pathways

Beyond simple precipitation, more advanced synthesis techniques are employed to achieve greater control over the material's properties.

Hydrothermal Synthesis: This method is particularly effective for producing one-dimensional (1D) nanostructures like nanowires and whiskers. nih.govd-nb.info In a typical process, a precursor slurry, formed by reacting solutions like MgSO₄ and NH₄OH, is treated under hydrothermal conditions (e.g., 150°C for 12 hours). d-nb.info This pathway allows for the synthesis of high-aspect-ratio 5Mg(OH)₂·MgSO₄·3H₂O (513 MOS) nanowires. nih.gov The process can be finely tuned by controlling the injection method of reactants (single vs. double injection) to manage supersaturation. nih.govd-nb.info Another hydrothermal approach involves reacting magnesium hydroxide or oxide in an aqueous MgSO₄ solution at temperatures between 100 to 200°C. google.com

Sol-Gel Synthesis: While less specifically detailed for magnesium oxysulfate in the reviewed literature, the initial stages of other synthesis methods share characteristics with sol-gel processes. For example, the reaction between MgO and an acid phosphate (B84403) can result in an initial gel formation, which then crystallizes. premiermagnesia.com This suggests that sol-gel principles, involving the transition from a colloidal solution (sol) to a gel-like network, could be applicable for creating homogenous and nanostructured magnesium oxysulfate materials.

Solid-State Reaction and Composite Formation Techniques

Solid-state reactions involve the thermal treatment of solid precursors. While less common for primary MOS synthesis than aqueous methods, thermal decomposition is a key step in related processes. For instance, anhydrous magnesium sulfate is produced by heating its hydrated forms to over 320°C. wikipedia.org This anhydrous form decomposes at 1124°C into magnesium oxide and sulfur trioxide. wikipedia.org

More relevant is the use of magnesium oxysulfate in composite formation. MOS cement serves as a binder that bonds well with a variety of inorganic and organic aggregates, such as perlite, sand, and wood flour, to create composite materials like lightweight insulating panels. premiermagnesia.comgoogle.com The MOS is formed in-situ, binding the filler materials together as it cures.

Green Synthesis Approaches for Magnesium Oxide Components

The properties of the magnesium oxysulfate product are heavily dependent on the quality of the magnesium oxide precursor. premiermagnesia.com Green synthesis focuses on producing this MgO component through environmentally benign and energy-efficient methods.

Traditional MgO production requires calcining magnesite at high temperatures (nearly 900°C), which is still less energy-intensive than Portland cement production (~1450°C). cup.edu.cn Greener chemical routes for MgO nanoparticle synthesis are being explored, often using a bottom-up approach from various magnesium salts like magnesium nitrate (B79036) or magnesium acetate. mdpi.comresearchgate.net For example, a co-precipitation method using magnesium nitrate and sodium hydroxide can yield MgO nanoparticles. mdpi.com Another approach involves producing magnesium oxide from an aqueous magnesium sulfate solution by precipitating magnesium carbonate trihydrate using ammonia (B1221849) and carbon dioxide, followed by calcination. google.com A similar method roasts magnesium sulfate with a reducing agent to obtain MgO. google.com These chemical synthesis routes can be performed under milder conditions and allow for greater control over particle size and morphology, which are crucial for producing high-quality, reactive MgO for subsequent oxysulfate synthesis. mdpi.comresearchgate.net

Precursor Material Characterization and Quality Control for Synthesis

The quality and reactivity of the precursor materials, particularly magnesium oxide, are paramount for the successful synthesis of magnesium oxysulfate with desired properties. premiermagnesia.com

Magnesium Oxide: The MgO used is typically a light-burned magnesia (LBM). google.com A critical quality control parameter is the "active" MgO content, which is the fraction of MgO that can hydrate (B1144303) and react with the sulfate solution. google.com This activity must be carefully controlled. premiermagnesia.com A standardized hydration method is used to determine the active MgO content, which should be over 50% for the resulting cement to have sufficient strength. google.com The particle size of the MgO powder is also a key factor. google.com

Sulfate Source: The sulfate source, whether magnesium sulfate or sulfuric acid, must also meet purity standards. For instance, when using magnesium chloride for the analogous oxychloride cements, it is specified that the solution should have low levels of calcium chloride and alkali chlorides. premiermagnesia.com Similar purity considerations apply to the MgSO₄ solution to avoid unwanted side reactions.

Analytical Techniques: Various analytical techniques are employed to characterize precursors and final products. X-ray Diffraction (XRD) is essential for identifying the crystalline phases present, such as different MOS stoichiometries or unreacted MgO. mdpi.com Scanning Electron Microscopy (SEM) is used to observe the microstructure and morphology of the crystals, revealing features like the desirable needle-like structures that contribute to strength. mdpi.commdpi.com Thermal analysis techniques (DTA-TG) and spectroscopic methods (FTIR, Raman) are also used to study the hydration products and reaction mechanisms. mdpi.comascelibrary.com

Crystallographic and Phase Compositional Investigations

Elucidation of Hydrated Magnesium Oxysulfate Phases

The MgO-MgSO₄-H₂O ternary system can produce several hydrated crystalline phases, with their formation being highly dependent on factors like temperature, raw material ratios, and the presence of additives. mdpi.comcas.cz Key phases include 3Mg(OH)₂·MgSO₄·8H₂O (3-1-8 phase), 5Mg(OH)₂·MgSO₄·3H₂O (5-1-3 phase), Mg(OH)₂·MgSO₄·5H₂O (1-1-5 phase), and the crucial high-strength 5Mg(OH)₂·MgSO₄·7H₂O (5-1-7 phase). mdpi.comcas.czpan.pl The 3-1-8 phase is recognized as a primary hydration product at ambient temperatures, though it is considered metastable. mdpi.comascelibrary.com Other phases like the 5-1-3, 1-1-5, and 1-2-3 phases tend to form at elevated temperatures, typically between 30°C and 120°C. cas.czpan.plascelibrary.com

The 5Mg(OH)₂·MgSO₄·7H₂O (5-1-7) phase is paramount to the performance of modern, high-strength MOS cements. researchgate.netscielo.br Its formation is often facilitated by chemical modifiers like citric acid. pan.plresearchgate.net Structurally, the 5-1-7 phase is characterized by needle-like or whisker-shaped crystals. researchgate.netaidic.itascelibrary.com These crystals interlock to create a dense, crisscrossing network that fills pores and reinforces the cement matrix, contributing significantly to its mechanical strength and water resistance. ascelibrary.comascelibrary.com

Crystallographic studies have identified the 5-1-7 phase as belonging to the monoclinic crystal system. aidic.it Its structure consists of a framework of Mg-O octahedra, with sulfate (B86663) ions (SO₄²⁻), water molecules (H₂O), and hydroxide (B78521) ions (OH⁻) situated in the interlayers. researchgate.netaidic.it Vibrational spectroscopy and Rietveld refinement analyses have shown that the water molecules and hydroxide anions can be statistically distributed and dynamically disordered within the crystal lattice. researchgate.netcapes.gov.br

Below is a table summarizing the crystallographic data for the 5-1-7 phase as determined by X-ray powder diffraction.

Table 1: Crystallographic Data for the 5Mg(OH)₂·MgSO₄·7H₂O (5-1-7) Phase. aidic.it
ParameterValue
Crystal SystemMonoclinic
Space GroupC121
a (Å)15.14
b (Å)6.31
c (Å)10.26
β (°)103.98
Density (g/cm³)1.87

The thermal decomposition of hydrated magnesium oxysulfate phases reveals a multi-stage transition to anhydrous forms. researchgate.netmdpi.com For the 5-1-7 phase, thermal analysis shows an initial dehydration stage between approximately 45°C and 145°C, where it loses its water of crystallization to form the anhydrous mineral phase, 5Mg(OH)₂·MgSO₄. ascelibrary.commdpi.com Further heating leads to the dehydroxylation of this intermediate, decomposing it into magnesium oxide (MgO) and magnesium sulfate (MgSO₄) at around 420-430°C. ascelibrary.commdpi.com The final decomposition of the stable MgSO₄ into MgO and sulfur trioxide (SO₃) occurs at a much higher temperature, near 970-980°C. ascelibrary.commdpi.com

The anhydrous form, MgSO₄, exhibits polymorphism, meaning it can exist in multiple crystal structures. colab.wsrsc.org Theoretical studies using density-functional theory have investigated the effects of pressure on these polymorphs (α-MgSO₄, β-MgSO₄, and γ-MgSO₄). rsc.orgresearchgate.net At ambient conditions, γ-MgSO₄ is considered unstable and decomposes. rsc.orgresearchgate.net The β-MgSO₄ form is thermodynamically unstable compared to α-MgSO₄. colab.wsrsc.org Calculations predict that under high pressure, α-MgSO₄ can transition to new, denser polymorphs, highlighting the complex phase behavior of the anhydrous compound under different thermodynamic conditions. colab.wsrsc.orgresearchgate.net

Phase Evolution During Hydration and Curing Processes

The hydration of MOS cement is a complex process involving the dissolution of MgO and its subsequent reaction in the MgSO₄ solution. The evolution of crystalline phases during curing is critical to the development of the final material properties. Initially, the hydration of active MgO forms brucite (Mg(OH)₂). mdpi.comresearchgate.net In unmodified systems at room temperature, the 3-1-8 phase often forms first as a metastable product. pan.plmdpi.com

With the use of certain additives, the reaction pathway is altered to favor the formation of the more stable and desirable 5-1-7 phase. pan.plresearchgate.net The hydration process can be divided into several stages, often identified by heat flow measurements. researchgate.netmdpi.com After an initial pre-induction period, the main hydration reactions lead to the nucleation and growth of the hydrated phases. researchgate.netmdpi.com The presence of seed crystals of the 5-1-7 phase can accelerate this process, promoting the in-situ formation and growth of new 5-1-7 crystals on the seed surfaces. researchgate.net Curing conditions, such as temperature, significantly impact phase evolution. Low-temperature curing may lead to poor crystallinity of the strengthening phases, while high-temperature curing can favor the formation of Mg(OH)₂ over the desired oxysulfate phases. cas.cz

Influence of Additives and Mineral Admixtures on Phase Formation

Additives are crucial for controlling phase formation in MOS cements, primarily to promote the crystallization of the high-strength 5-1-7 phase and inhibit the formation of the weaker Mg(OH)₂. ascelibrary.comresearchgate.net

Chemical Additives: Organic acids and their salts, such as citric acid, tartaric acid, sodium citrate (B86180), and boric acid, are widely used. ascelibrary.comaidic.itascelibrary.com These additives can chelate with magnesium ions, influencing the hydration process and facilitating the formation of the needle-like 5-1-7 phase. mdpi.com For example, citric acid promotes the transformation of the initially formed 3-1-8 phase into the 5-1-7 phase. researchgate.net The addition of boric acid can delay the rapid hydration of highly active MgO, allowing for more controlled formation of the 5-1-7 phase. ascelibrary.com

Mineral Admixtures: Industrial by-products like fly ash (FA), ground granulated blast-furnace slag (GGBS), and silica (B1680970) fume are incorporated to improve properties and reduce environmental impact. researchgate.netnih.gov These admixtures can influence phase composition through both physical (filler) and chemical effects. Low-calcium fly ash and slag can optimize the hydration product composition. researchgate.net However, the addition of FA or GGBS can sometimes lead to the decomposition of the 5-1-7 phase under certain conditions, such as wetting-drying cycles. nih.govresearchgate.net Quartz powder, acting as an inert filler, can increase the content and crystallite size of the 5-1-7 phase through dilution and dispersion effects. mdpi.com The incorporation of dolomitic limestone has been shown to reduce the formation of late-stage Mg(OH)₂, which can alleviate internal stresses. mdpi.com

Defect Chemistry and Non-Stoichiometry in Magnesium Oxysulfate Structures

The crystal structures of magnesium oxysulfate phases are not always perfect and can exhibit defects and non-stoichiometry. Research indicates that the arrangement of water molecules and hydroxide anions within the 5-1-7 phase can be statistically distributed and dynamically disordered, which implies a degree of structural variability. researchgate.netcapes.gov.br This can be considered a form of non-stoichiometry, where the ideal atomic ratios are not perfectly maintained throughout the crystal.

The presence of additives and impurities can introduce defects into the crystal lattice. For instance, the adsorption of citrate ions onto the surface of magnesia particles can affect the subsequent crystallization process, potentially leading to the formation of Mg(OH)₂ instead of the 5-1-7 phase if the ion concentration is not optimal. researchgate.net The concept of defect chemistry, while not as extensively studied in MOS cements as in other ceramic systems, is relevant to understanding how the incorporation of foreign ions or the existence of vacancies could influence phase stability and material properties. dntb.gov.ua The interaction between different phases and the potential for non-stoichiometric compositions at their interfaces are areas for further investigation.

Crystallite Size and Morphology Control

Controlling the size and shape (morphology) of the crystalline phases in MOS cement is essential for tailoring its macroscopic properties. The desired morphology for high strength is typically a dense, interlocking network of needle-like or whisker-shaped 5-1-7 phase crystals. aidic.itresearchgate.net

Several factors influence crystallite size and morphology:

Additives: Chemical additives like citric acid are known to promote the formation of these needle-like 5-1-7 crystals. mdpi.com The type and concentration of the additive are critical; for example, different organic acids can lead to variations in crystal morphology and, consequently, material performance. researchgate.net

Mineral Admixtures: Inert fillers like quartz powder can influence crystallite size. Studies have shown that adding 5-15 wt.% of quartz powder can increase the crystallite size of the 5-1-7 phase. mdpi.com

Curing Conditions: Temperature and humidity during the curing process affect the rate of crystal nucleation and growth, thereby influencing the final size and distribution of the crystallites. cas.cz

Seeding: Introducing pre-synthesized 5-1-7 phase seed crystals can act as nucleation sites, accelerating hydration and promoting the growth of well-formed crystals, which helps in refining the microstructure. researchgate.net

Quantitative X-ray diffraction analysis, using methods like the Scherrer equation, allows for the calculation of crystallite size, providing a means to correlate synthesis parameters with microstructural features. mdpi.com

Table 2: Effect of Quartz Powder Admixture on 5-1-7 Phase Crystallite Size. mdpi.com
Quartz Content (wt.%)Crystallite Size of 5-1-7 Phase (nm)Change from Control (%)
0 (Control)53.5N/A
555.3+3.4%
1563.5+18.7%
2052.4-2.1%
3050.6-5.4%

Mechanisms of Hydration and Solidification in Magnesium Oxysulfate Systems

Kinetics and Thermodynamics of Hydration Reactions

The hydration of magnesium oxysulfate cement is an exothermic process involving the dissolution of magnesium oxide (MgO) and the subsequent reaction with magnesium sulfate (B86663) (MgSO₄) solution to form hydrated magnesium oxysulfate phases. The primary strength-giving phase is often identified as 5Mg(OH)₂·MgSO₄·7H₂O (5·1·7 phase). mdpi.comresearchgate.netresearchgate.net The kinetics of these reactions are influenced by the reactivity of the MgO, the concentration of the MgSO₄ solution, and the temperature. cup.edu.cncas.cz

xMgO + yMgSO₄ + zH₂O → xMg(OH)₂·yMgSO₄·(z-x)H₂O

The thermodynamics of the MgO-MgSO₄-H₂O system have been studied to predict the stable phases under different conditions. mdpi.com Thermodynamic modeling, based on the calculation of Gibbs free energy of formation for various hydrates, helps in understanding the phase assemblage at equilibrium. mdpi.com For instance, the 3Mg(OH)₂·MgSO₄·8H₂O (3·1·8 phase) is another identified hydration product, and its formation is dependent on the concentration of the MgSO₄ solution. nih.gov The heat of formation for this compound from Mg(OH)₂, MgSO₄·7H₂O, and liquid water has been determined to be ΔH = 2.11 kcal/mole. nih.gov

The rate of hydration is significantly affected by the specific surface area of the MgO particles. cas.cz A higher specific surface area generally leads to a faster reaction rate. The temperature dependence of the reaction rate constants often follows the Arrhenius equation, with activation energies reported to be in the range of 50 to 93 kJ/mol for MgO hydration. cas.czrsc.org

Role of Water Molecules and Hydroxide (B78521) Anions in Structural Development

Water molecules and hydroxide anions (OH⁻) are fundamental to the structural development of hardened magnesium oxysulfate cement. They are not merely reactants but are integral components of the crystalline hydration products that form the cementitious matrix. The primary hydration products, such as the 5Mg(OH)₂·MgSO₄·7H₂O (5·1·7 phase), are crystalline hydrates where water molecules and hydroxide groups are structurally incorporated. researchgate.net

The crystal structure of the 5·1·7 phase consists of infinite triple MgO₆ chains that are intercalated with sulfate groups, water molecules, and hydroxide anions. researchgate.net This arrangement leads to the formation of needle-like or rod-like crystals. mdpi.com The interlocking of these crystals creates a three-dimensional network that provides the material with its mechanical strength. mdpi.com

The hydroxide anions are formed through the hydration of magnesium oxide:

MgO + H₂O → Mg(OH)₂

In the presence of a magnesium sulfate solution, the dissolution of Mg(OH)₂ is altered, leading to the formation of complex polynuclear ions such as [Mgₓ(OH)ᵧ(H₂O)z]⁽²ˣ⁻ʸ⁾⁺. These complexes are precursors to the precipitation of the final hydrated magnesium oxysulfate phases. bohrium.com The arrangement and bonding of water molecules and hydroxide anions within the crystal lattice are crucial for the stability and properties of the final hardened material. Vibrational spectroscopy techniques like infrared (IR) and Raman have shown that the water molecules and hydroxide anions can be statistically distributed and dynamically disordered within the crystal structure. researchgate.net

Interface Chemistry and Interfacial Interactions during Setting

The setting and hardening of magnesium oxysulfate cement is a process of dissolution and precipitation, where the chemistry at the solid-liquid interface plays a critical role. Initially, MgO particles are dispersed in the MgSO₄ solution. The hydration begins at the surface of the MgO particles, where a layer of magnesium hydroxide [Mg(OH)₂] forms. nih.gov

The subsequent reactions and the development of the microstructure are governed by the interactions at this interface. The dissolution of this initially formed Mg(OH)₂ layer and the reaction with sulfate ions from the solution lead to the nucleation and growth of the magnesium oxysulfate hydrate (B1144303) phases. The morphology and distribution of these growing crystals are influenced by the surface characteristics of the unreacted MgO particles and the chemical composition of the surrounding solution.

Computational Modeling of Hydration Processes (e.g., DFT, Molecular Dynamics)

Computational modeling has emerged as a powerful tool for investigating the complex hydration processes in magnesium oxysulfate systems at the atomic and molecular levels. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide insights that are often difficult to obtain through experimental methods alone.

DFT calculations can be used to determine the electronic structure and thermodynamic properties of the various reactants and products in the MOS system. nih.gov This information is valuable for constructing accurate thermodynamic models to predict phase stability. mdpi.com For instance, first-principles calculations have been used to evaluate the Gibbs free energy of formation for the main hydrates in the MOS cement system. mdpi.com

Molecular dynamics simulations can model the dynamic behavior of atoms and molecules during the hydration process. rsc.orgresearchgate.net MD simulations have been employed to study the hydration of Mg²⁺ ions, revealing that the first solvation shell typically contains six water molecules in an octahedral arrangement. researchgate.net These simulations can also provide information on the diffusion of ions and water molecules, which is crucial for understanding the kinetics of the hydration reactions. rsc.org By combining DFT and MD, researchers can develop more comprehensive models of the hydration and carbonation processes of magnesium compounds. nih.gov These computational approaches are instrumental in understanding the fundamental mechanisms of hydration and can guide the development of MOS cements with improved properties. arxiv.org

Inhibitory and Acceleratory Effects of Chemical Additives on Hydration

The hydration and setting characteristics of magnesium oxysulfate cement can be significantly modified by the introduction of chemical additives. These additives can either accelerate or retard the hydration reactions, thereby influencing the setting time, microstructure, and final properties of the hardened material.

Inhibitory Effects (Retarders): Certain additives act as retarders, prolonging the setting time of MOS cement. This is often desirable to allow for sufficient time for mixing, transportation, and placement.

Organic Acids: Citric acid and tartaric acid are effective retarders. researchgate.netepa.gov They are thought to adsorb onto the surface of MgO particles, forming a protective layer that hinders their hydration. epa.gov

Phosphonates: Compounds like 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTC) can chelate with Mg²⁺ ions, influencing the hydration pathway and prolonging the setting time. mdpi.com

Boron Compounds: Boric acid and borax (B76245) can delay the hydration of MgO, leading to an increase in setting time. researchgate.netmdpi.com

Sodium Gluconate: This additive has been shown to significantly prolong the setting time. researchgate.net

The retarding mechanism often involves the complexation or chelation of the additive with magnesium ions or the adsorption of the additive onto the surface of the hydrating MgO particles, which inhibits further reaction. mdpi.comnih.gov

Acceleratory Effects (Accelerators): Accelerators are used to reduce the setting time and promote early strength development.

Calcium Sulfate: Under certain conditions, calcium sulfate can accelerate the hydration of MgO. researchgate.net

Metakaolin: The addition of metakaolin has been found to shorten the setting time of magnesium sulphoaluminate cement, a related system. researchgate.net

The effect of an additive can be complex and may depend on its dosage and the specific composition of the MOS system. For instance, some additives can both retard the initial setting and promote the formation of the desirable 5·1·7 strength phase, ultimately leading to improved mechanical properties. researchgate.netepa.gov

Interactive Data Table: Effects of Chemical Additives on Magnesium Oxysulfate Cement

Microstructural and Morphological Characterization

Imaging Techniques for Microstructural Elucidation (e.g., SEM, TEM, AFM)

Microscopy techniques are fundamental tools for visualizing the structure of magnesium oxide sulfate-based materials. Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) each offer unique capabilities for elucidating morphology and topography. afmworkshop.com

Scanning Electron Microscopy (SEM) is widely used to observe the surface morphology of these materials. Studies on magnesium oxide (MgO) derived from magnesium sulfate (B86663) precursors reveal a variety of structures depending on the synthesis route. For instance, SEM analysis has identified spherical nanoparticles, nanoflakes, and inhomogeneous morphologies. mdpi.comscispace.comnih.gov In the context of corrosion studies, SEM combined with X-ray spectral microanalysis has been used to examine the surface films formed on magnesium in aqueous sulfate electrolytes. sciopen.com These analyses show the formation of an inhomogeneous film composed primarily of Magnesium Hydroxide (B78521) and Magnesium Oxide. sciopen.com

Transmission Electron Microscopy (TEM) provides higher resolution imaging, allowing for the visualization of internal structures and nanoparticle building blocks. Research on MgO synthesized from magnesium carbonate hydrate (B1144303) precursors, which can be derived from magnesium sulfate, shows that the resulting morphologies are composed of 4–6 nm nanoparticle building blocks. acs.org TEM has also been instrumental in confirming the successful synthesis of one-dimensional MgO nanowires, revealing structures with diameters as small as 6 nm and lengths up to 10 μm. nih.gov

Atomic Force Microscopy (AFM) is employed to characterize surface topography at the nanoscale. ias.ac.in For electron beam evaporated MgO thin films, AFM images have revealed columnar, pyramidal, or truncated cone-like structures, supporting a 3D Stranski–Krastanov model for film growth. ias.ac.in This technique is crucial for quantifying surface roughness and understanding the three-dimensional nature of the material's surface, which influences properties like cell adhesion and corrosion resistance. nih.govacs.org

The table below summarizes findings from various imaging techniques on MgO materials, often synthesized using sulfate-containing precursors.

Imaging TechniqueObserved Microstructural FeaturesTypical Dimensions
SEM Spherical nanoparticles, nanoflakes, nanowires, surface microcracks. mdpi.comscispace.comnih.govsciopen.comNanoparticles: 20-600 nm; Nanowires: ~10 µm length. mdpi.comnih.gov
TEM Nanoparticle building blocks, crystalline nanowires. nih.govacs.orgNanoparticles: 4-6 nm; Nanowires: ~6 nm diameter. nih.govacs.org
AFM Columnar, pyramidal, and truncated cone structures. ias.ac.inProvides nanoscale topographical data and roughness measurements. ias.ac.in

Pore Structure Analysis and Porosity Evolution (e.g., Mercury Intrusion Porosimetry)

The pore structure, including pore size distribution, total porosity, and connectivity, is a critical factor that affects the mechanical properties, durability, and transport characteristics of magnesium oxide sulfate materials, particularly in cementitious applications. Mercury Intrusion Porosimetry (MIP) is a primary technique used for characterizing this pore structure. unipa.it

MIP operates on the principle that a non-wetting liquid (mercury) will only enter pores under applied pressure, with the required pressure being inversely proportional to the pore size, as described by the Washburn equation. unipa.it By incrementally increasing the pressure and measuring the volume of intruded mercury, a detailed pore size distribution can be obtained. unipa.it

The data below illustrates the impact of magnesium sulfate crystallization on the porosity of limestone as measured by MIP.

Material StateTotal Porosity (%)Mean Pore Radius (μm)Key Observation
Untreated Limestone32.2%13.5Baseline measurement. researchgate.net
After Mg-Sulfate Crystallization24.2%6.4Significant reduction in porosity due to pore filling by salt crystals. researchgate.net

Influence of Synthesis Conditions on Macro- and Micro-Structure

The macro- and micro-structure of magnesium oxide derived from magnesium sulfate are highly dependent on the synthesis conditions. By carefully controlling parameters such as temperature, pH, reaction time, and the type of precursors or chelating agents, it is possible to tailor the final morphology of the material. scispace.com

Various synthesis methods, including co-precipitation, sol-gel, hydrothermal, and combustion approaches, have been shown to yield MgO with distinct structural characteristics. mdpi.com

Precursors and Chelating Agents: Using magnesium sulfate heptahydrate as a raw material and ammonium (B1175870) citrate (B86180) as a chelating agent, followed by calcination, can produce high-purity MgO nanoparticles with a regular shape. rsc.org

Calcination Temperature: The temperature at which the precursor is calcined has a profound effect on the resulting structure. For instance, in a co-precipitation method, increasing the annealing temperature can lead to a transition from hexagonal Mg(OH)₂ nanoparticles to cubic structured MgO nanoparticles. mdpi.com In another study, calcining at 1000 °C resulted in MgO nanoparticles with an average particle size of 109 nm. rsc.org

Hydrothermal Conditions: The concentration of ions, such as carbonate, in a hydrothermal synthesis process plays a crucial role in determining the final morphology, leading to structures like flowers, cubes, or hexagonal plates. acs.org

pH, Temperature, and Time: The interplay between pH, temperature, and synthesis time has been shown to control whether the resulting MgO nanostructures are nanoparticles or nanoflakes. scispace.com

These findings demonstrate that the morphology of MgO is not fixed but can be intentionally manipulated, from rod-like and lamellar to needle-like structures, by adjusting the experimental conditions during its synthesis from magnesium sulfate and other precursors. mdpi.com

Surface Topography and Roughness Analysis

Surface topography and roughness are critical parameters that influence a material's interaction with its environment, affecting phenomena such as corrosion, biocompatibility, and catalytic activity. nih.govmdpi.com For materials based on magnesium oxide sulfate, surface roughness can be controlled through various fabrication and surface treatment techniques.

Studies on pure magnesium have shown a direct correlation between surface roughness and degradation rates in simulated body fluids, with increased roughness often leading to an accelerated corrosion rate. nih.govresearchgate.net The surface roughness can be quantified using parameters like the arithmetic mean roughness (Sa or Ra). For instance, high-purity magnesium has been prepared with different roughness scales: smooth (Sa < 0.5 µm), moderately rough (Sa between 1.0–2.0 µm), and rough (Sa > 2.0 µm) to study its biodegradability. nih.gov

In another study on Mg-based metallic glass, samples were prepared with initial roughness values of 0.24, 0.22, and 0.07 µm. nih.gov After immersion in a simulated body fluid for four weeks, the surface roughness of all samples increased, highlighting the dynamic nature of the surface during degradation. nih.gov The formation of nanostructured MgO layers on magnesium substrates via techniques like anodization or electrophoretic deposition also significantly alters the surface topography, with anodization generally producing a rougher surface compared to deposition methods. nih.govacs.org

The following table presents data on surface roughness from studies on magnesium-based materials.

Material / ConditionInitial Surface Roughness (Ra or Sa)Observation
Mg-based Metallic Glass (Polished with #240 sandpaper)0.24 µmRoughness increased to 1.01 µm after 4 weeks of immersion. nih.gov
Mg-based Metallic Glass (Polished with #800 sandpaper)0.22 µmRoughness increased to 0.74 µm after 4 weeks of immersion. nih.gov
Mg-based Metallic Glass (Polished with #2000 sandpaper)0.07 µmRoughness increased to 0.74 µm after 4 weeks of immersion. nih.gov
High-Purity Mg (Smooth)< 0.5 µmLower degradation rate compared to rougher surfaces. nih.gov
High-Purity Mg (Moderately Rough)1.0 - 2.0 µmOptimized balance between biodegradability and cytocompatibility. nih.gov

Nanostructural Features and Their Impact on Material Performance

The performance of magnesium oxide sulfate-based materials is directly influenced by their nanostructural features. The size, shape, and arrangement of nanoscale components can dramatically alter the material's bulk properties, including thermal conductivity, mechanical strength, and antimicrobial efficacy.

Thermal Conductivity: The morphology of nanostructures can affect thermal properties. For example, transformer oil-based nanofluids containing MgO nanoflakes have been shown to exhibit higher thermal conductivity compared to those containing spherical MgO nanoparticles. scispace.com

Mechanical Properties: The incorporation of nano-MgO into cement-based materials can significantly improve their microstructure. researchgate.net The volumetric expansion from the hydration of nano-MgO can compensate for shrinkage, and the resulting refined pore structure enhances long-term flexural and compressive strength. researchgate.net

Antimicrobial Activity: Nanostructured MgO layers fabricated on magnesium substrates have demonstrated significant bactericidal effects. nih.govacs.org The high surface area of MgO nanowires or nanostructured layers can lead to an increased concentration of reactive oxygen species on the surface, which are effective in destroying bacterial cell walls. nih.gov The antimicrobial performance is thus a direct consequence of the material's nanoscale topography and chemistry. nih.govnih.govacs.org

The relationship between nanostructure and performance is summarized below.

Nanostructural FeatureAssociated Performance EnhancementMechanism
MgO Nanoflakes (vs. Nanoparticles)Increased thermal conductivity in nanofluids. scispace.comThe shape and aspect ratio of the nanoflakes may improve heat transfer pathways within the fluid. scispace.com
Nano-MgO in CementImproved mechanical strength and expansion performance. researchgate.netFills pores, refines microstructure, and compensates for shrinkage through controlled hydration and expansion. researchgate.net
Nanostructured MgO Layers / NanowiresSignificant antimicrobial/bactericidal effect. nih.govnih.govacs.orgHigh surface area leads to the formation of superoxide (B77818) anions and an alkaline environment, which damages bacterial cells. nih.gov

Advanced Characterization Techniques for Compositional and Structural Analysis

X-ray Diffraction (XRD) and Quantitative Phase Analysis (QPA)

X-ray Diffraction (XRD) is a cornerstone technique for the analysis of crystalline materials like magnesium oxide sulfate (B86663). It is instrumental in identifying the specific phases present in a sample by comparing the experimental diffraction pattern to reference patterns. In the MgO-MgSO₄-H₂O system, XRD is crucial for distinguishing between various hydrated phases, such as 5Mg(OH)₂·MgSO₄·7H₂O (phase 5-1-7) and 3Mg(OH)₂·MgSO₄·8H₂O (phase 3-1-8), as well as unreacted precursors like periclase (MgO) and brucite (Mg(OH)₂). mrs-kerala.orgcup.edu.cn

The diffraction patterns reveal the presence of these phases through their characteristic peaks at specific 2-theta angles. For instance, phase 5-1-7, a key contributor to the strength of MOS cements, exhibits distinct diffraction peaks that allow for its unambiguous identification. mrs-kerala.org

Beyond simple phase identification, XRD data can be used for Quantitative Phase Analysis (QPA) through methods like Rietveld refinement. mrs-kerala.org This powerful analytical approach involves fitting a calculated diffraction pattern to the experimental data, allowing for the quantification of the weight fraction of each crystalline phase present in a mixture. mrs-kerala.org QPA is essential for understanding the degree of hydration and the evolution of phase assemblages under different conditions, such as varying molar ratios of reactants or the inclusion of additives. mrs-kerala.org The crystallite size of the phases can also be estimated from the broadening of the diffraction peaks using the Scherrer equation. mrs-kerala.orgacs.org

Table 1: Key XRD Peaks for Phases in the MOS System

Phase NameChemical FormulaCommon 2-Theta (°) Peaks (Cu Kα)
Phase 5-1-75Mg(OH)₂·MgSO₄·7H₂O9.4, 17.8, 30.9, 37.3
BruciteMg(OH)₂38.0, 50.8, 58.6
PericlaseMgO42.9, 62.3

Note: Peak positions can vary slightly based on experimental conditions and sample preparation.

Vibrational Spectroscopy (FTIR, Raman) for Bonding Environment Probes

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the chemical bonds and functional groups within magnesium oxide sulfate. These techniques are highly sensitive to the local atomic environment and are used to probe the bonding structure of the various hydrated phases.

FTIR Spectroscopy measures the absorption of infrared radiation by the sample, exciting molecular vibrations. In magnesium oxide sulfate compounds, FTIR spectra typically show characteristic absorption bands corresponding to:

O-H Stretching: Broad bands in the region of 3200-3600 cm⁻¹ are attributed to the stretching vibrations of hydroxyl groups (OH⁻) and water of crystallization (H₂O). A distinct peak around 3700 cm⁻¹ can indicate the presence of Mg(OH)₂. researchgate.netmpg.de

H-O-H Bending: A peak around 1643 cm⁻¹ corresponds to the bending vibration of bound water molecules. researchgate.net

S-O Vibrations (SO₄²⁻): The sulfate anion gives rise to strong, characteristic absorption peaks. The ν₃ (asymmetric stretching) and ν₁ (symmetric stretching) vibrations typically appear around 1139 cm⁻¹ and 991 cm⁻¹, respectively. researchgate.net

Raman Spectroscopy involves the inelastic scattering of monochromatic light. It is complementary to FTIR and is particularly useful for studying the symmetric vibrations of non-polar bonds. For magnesium oxide sulfate, Raman spectra can identify:

Sulfate Vibrations: The symmetric stretching mode (ν₁) of the SO₄²⁻ ion is typically very strong in the Raman spectrum, appearing around 1000 cm⁻¹. nih.gov

Mg-O Vibrations: Low-frequency modes corresponding to the vibrations of the MgO₆ octahedra can also be observed. rsc.org

Together, FTIR and Raman spectroscopy allow for a comprehensive analysis of the molecular structure, confirming the presence of specific functional groups and providing insights into the coordination environment of the ions within the crystal lattice. researchgate.netmpg.denih.gov

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability and Phase Transitions

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the changes in a material's physical and chemical properties as a function of temperature. They are essential for determining the thermal stability and decomposition pathways of magnesium oxide sulfate hydrates.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve provides quantitative information about mass loss events, such as dehydration and decomposition. For a typical hydrated magnesium oxide sulfate phase like 3Mg(OH)₂·MgSO₄·8H₂O, the TGA thermogram shows distinct stages of mass loss:

Dehydration: Initial mass loss at lower temperatures (e.g., 100-230°C) corresponds to the removal of water of crystallization. This can occur in multiple steps. rsc.org

Dehydroxylation: At higher temperatures (e.g., around 430-460°C), the hydroxyl groups from the Mg(OH)₂ component are lost as water. rsc.org

Sulfate Decomposition: The final decomposition of anhydrous magnesium sulfate to MgO and SO₃ occurs at much higher temperatures (e.g., above 900°C). mrs-kerala.orgrsc.org

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. The DTA curve reveals endothermic (heat absorbing) and exothermic (heat releasing) events. For magnesium oxide sulfate hydrates, DTA peaks correspond to:

Endothermic Peaks: These indicate phase transitions requiring energy, such as the loss of water molecules and the decomposition of Mg(OH)₂. rsc.orgaps.org For example, an endotherm at 100-140°C for 3Mg(OH)₂·MgSO₄·8H₂O represents the loss of four water molecules. rsc.org

Exothermic Peaks: These can indicate crystallization or other heat-releasing reactions.

By combining TGA and DTA, a detailed picture of the thermal behavior of magnesium oxide sulfate can be constructed, identifying the temperatures of phase transitions and the stoichiometry of decomposition reactions. huji.ac.ilresearchgate.net

Table 2: Typical Thermal Decomposition Stages for 3Mg(OH)₂·MgSO₄·8H₂O

Temperature Range (°C)Event (Endothermic)Description
100 - 140DehydrationLoss of ~4 molecules of water
205 - 230DehydrationLoss of ~3 more molecules of water
430 - 460DehydroxylationDecomposition of Mg(OH)₂ component
> 1100Sulfate DecompositionDecomposition of MgSO₄ to MgO
Source: Based on data from Berman and Newman (1963). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local chemical environment of specific atomic nuclei. For magnesium oxide sulfate, solid-state NMR, particularly focusing on nuclei like ¹H and ²⁵Mg, can provide unique structural insights that are often inaccessible by other methods.

¹H MAS NMR: Proton (¹H) Magic Angle Spinning (MAS) NMR is highly sensitive to the different hydrogen environments within the hydrated structures of magnesium oxide sulfate. It can distinguish between:

Hydroxyl (OH⁻) groups: Protons in the Mg(OH)₂ component of the structure.

Water of crystallization (H₂O): Protons in water molecules that are coordinated to the magnesium or sulfate ions.

Adsorbed water: Mobile water molecules on the surface of the particles.

The chemical shift of the proton resonance is indicative of its specific bonding environment and proximity to other atoms. rsc.org

²⁵Mg Solid-State NMR: Magnesium has one NMR-active isotope, ²⁵Mg, which is a quadrupolar nucleus (spin I = 5/2). mdpi.com This means its NMR signal is sensitive to the symmetry of the local electronic environment. While ²⁵Mg NMR is challenging due to low natural abundance (10.00%) and low sensitivity, studies at ultra-high magnetic fields have shown its utility. huji.ac.ilmdpi.com The key parameters obtained are:

Isotropic Chemical Shift (δ_iso): Provides information about the coordination number and chemical nature of the magnesium site.

Quadrupolar Coupling Constant (C_Q): Measures the interaction of the nuclear quadrupole moment with the surrounding electric field gradient, providing a direct probe of the symmetry of the Mg site. A more distorted or asymmetric environment leads to a larger C_Q value. ku.dk

By analyzing the ²⁵Mg NMR spectra, it is possible to differentiate between magnesium atoms in different crystallographic sites within the magnesium oxide sulfate structure, providing valuable data for structural refinement. huji.ac.il

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.

In the context of magnesium oxide sulfate, XPS is particularly useful for:

Elemental Composition: Confirming the presence of magnesium, oxygen, and sulfur on the surface of the material and detecting any surface contaminants.

Chemical State Analysis: The binding energy of the photoelectrons is sensitive to the chemical environment of the atom. For example, XPS can distinguish between oxygen in an oxide (O²⁻), a hydroxide (B78521) (OH⁻), or a sulfate (SO₄²⁻) group by analyzing the O 1s spectrum. Similarly, the Mg 2p and S 2p spectra provide information on the chemical states of magnesium and sulfur.

Surface Modification Studies: XPS is an excellent tool for verifying the successful grafting of modifying agents onto the surface of magnesium oxide sulfate whiskers or particles. For instance, in studies where MOS is surface-treated with silica-based compounds, XPS can identify the formation of new chemical bonds, such as Si-O-Mg, by detecting shifts in the binding energies of the Si 2p, O 1s, and Mg 2p core levels. researchgate.net

The high surface sensitivity of XPS makes it an indispensable tool for understanding surface reactions, such as carbonation or the interaction with atmospheric moisture, and for characterizing the interface in composite materials where magnesium oxide sulfate is used as a filler.

Electron Microscopy Techniques with Elemental Mapping (EDS/EDX)

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are vital for visualizing the microstructure and morphology of magnesium oxide sulfate materials. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), these techniques also provide spatially resolved elemental analysis.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a sample. In the study of magnesium oxide sulfate cements, SEM is used to observe:

Crystal Morphology: The characteristic needle-like or rod-like crystals of the 5-1-7 phase can be clearly distinguished from the platy morphology of Mg(OH)₂. researchgate.netdoaj.org

Particle Size and Shape: The morphology of the initial raw materials, such as MgO powder, can be characterized.

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM, allowing for the observation of internal structures, crystal defects, and nanoscale features.

Energy-Dispersive X-ray Spectroscopy (EDS/EDX): This analytical technique is integrated with electron microscopes. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is specific to each element. EDS allows for:

Elemental Mapping: By scanning the electron beam across an area of the sample, a map of the elemental distribution can be generated. This can visually correlate the morphology observed in the electron image with the local elemental composition, confirming, for example, that the needle-like crystals are rich in Mg, S, and O, consistent with a magnesium oxide sulfate phase. researchgate.net

Quantitative Analysis: The relative concentrations of the elements present in a specific spot or area can be determined, providing a semi-quantitative chemical analysis of the different phases within the microstructure.

Small Angle Neutron Scattering (SANS) for Pore and Particle Size Distribution

Small Angle Neutron Scattering (SANS) is a powerful technique for characterizing structures on a length scale of approximately 1 to 1000 nanometers. It is particularly well-suited for studying porosity, particle size distribution, and the internal structure of materials, including cementitious systems.

In the context of magnesium oxide sulfate, SANS can provide valuable information that is often complementary to that obtained from electron microscopy and gas adsorption techniques. Neutrons interact with the atomic nuclei, and the scattering pattern is sensitive to variations in the scattering length density within the material. This makes SANS an ideal probe for:

Pore Structure Analysis: SANS can characterize the size, shape, and distribution of pores within the hardened magnesium oxide sulfate paste over a wide range of length scales. This is critical for understanding properties like strength, durability, and water resistance.

Particle Size Distribution: The technique can be used to determine the size and shape of primary particles or aggregates in powders or colloidal dispersions of magnesium oxide sulfate precursors.

Hydration Dynamics: By performing in-situ SANS measurements, it is possible to follow the evolution of the microstructure and pore structure during the hydration process.

Contrast Variation: A unique advantage of SANS is the ability to use isotopic substitution (e.g., replacing H₂O with D₂O) to vary the scattering contrast. This can be used to highlight specific components within the complex hydrated structure, for instance, to differentiate between water-filled pores and the solid matrix.

While SANS studies specifically on magnesium oxide sulfate are not as common as other techniques, the principles have been well-established in the study of other cementitious and porous materials. The combination of SANS with X-ray scattering (SAXS) can provide a comprehensive characterization of the hierarchical structure of these materials from the atomic to the micrometer scale. aps.org

Electron Spin Resonance (ESR) for Catalytic Site Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a sophisticated spectroscopic technique employed to investigate materials possessing unpaired electrons. In the realm of heterogeneous catalysis, ESR spectroscopy serves as a powerful tool for the characterization of paramagnetic species that can function as active catalytic sites. These species include transition metal ions with partially filled d-orbitals, lattice defects such as F-centers (electrons trapped in anion vacancies), and radical species adsorbed on the catalyst surface. The fundamental principle of ESR involves the absorption of microwave radiation by an unpaired electron when it is subjected to a strong magnetic field. The resulting ESR spectrum provides valuable information regarding the electronic structure, local environment, and concentration of these paramagnetic centers.

While direct ESR studies specifically targeting magnesium oxide sulfate as a catalyst are not extensively reported in the literature, the principles of the technique and findings from related systems, such as magnesium oxide (MgO) and other sulfated metal oxides, provide a strong basis for understanding its potential application. The introduction of sulfate groups to magnesium oxide is known to significantly modify its surface acidity, creating both Brønsted and Lewis acid sites that are crucial for various catalytic reactions. ESR spectroscopy can provide insights into the nature of paramagnetic centers that may be associated with these acidic properties or other catalytically active sites.

Detailed Research Findings

Research on analogous systems offers a window into the potential insights that ESR could provide for magnesium oxide sulfate. For instance, ESR studies on pure magnesium oxide have successfully identified paramagnetic point defects, such as F⁺-centers (a single electron trapped in an oxygen vacancy). These defects can act as Lewis acid sites, capable of activating substrate molecules. The g-value for such centers in MgO is typically observed around 2.0023, characteristic of a nearly free electron.

In the case of sulfated metal oxides, such as sulfated zirconia (a well-studied solid superacid), ESR has been instrumental in identifying reduced metal ion species, for example, Zr³⁺. The formation of these species is often linked to the catalyst's activation conditions and the presence of the sulfate groups, which can influence the electronic properties of the metal cations. While magnesium is not a transition metal and does not readily form stable paramagnetic ions like Zr³⁺, it is conceivable that under certain reaction or preparation conditions, electron-donating or -accepting sites could be formed on the sulfated magnesia surface, which could be ESR-active.

Furthermore, ESR is highly effective in detecting radical species that may form on the catalyst surface during a reaction. For example, the interaction of reactant molecules with strong Lewis or Brønsted acid sites on sulfated magnesium oxide could lead to the formation of radical cations or anions. The detection and characterization of these transient species by ESR can provide crucial mechanistic details about the catalytic cycle. The hyperfine structure observed in an ESR spectrum, arising from the interaction of the unpaired electron with nearby magnetic nuclei, can help to identify the specific atoms involved in the radical species and their geometric arrangement.

Illustrative Data for Potential Paramagnetic Sites

Due to the limited direct ESR data for magnesium oxide sulfate, the following table provides illustrative ESR parameters for paramagnetic species that could potentially be identified on its surface, based on data from analogous systems. These parameters are crucial for the identification and characterization of such species.

Potential Paramagnetic Species Origin Typical g-value(s) Hyperfine Coupling Constant (A) Significance in Catalysis
F⁺-center (on MgO) Electron trapped in an oxygen vacancyg ≈ 2.0023Isotropic, depends on interaction with neighboring Mg nucleiCan act as a Lewis acid site or an electron-donating site.
Surface Adsorbed O₂⁻ Radical Electron transfer from a surface defect to an adsorbed oxygen moleculegₓₓ ≈ 2.002, gᵧᵧ ≈ 2.008, g₂₂ ≈ 2.07Anisotropic, depends on the specific adsorption siteIndicates the presence of electron-donating sites; active in oxidation reactions.
SO₃⁻ Radical Anion Electron trapping by a surface sulfate groupg ≈ 2.003-2.004May show hyperfine coupling with ¹⁷O or ³³S if isotopically enrichedIndicates the presence of electron-trapping sites; may be involved in redox catalytic cycles.
Organic Radical Cation/Anion Interaction of a substrate molecule with a strong acid/base siteVaries depending on the organic moleculeProvides structural information about the radical intermediateActs as a direct probe of reaction intermediates and the nature of the active sites.

Advanced Applications in Construction and Engineered Materials

Development of Basic Magnesium Sulfate (B86663) Cements (BMSC)

Basic Magnesium Sulfate Cement (BMSC) represents a significant advancement in magnesia-based cement technology. It is formulated from the reaction between magnesium oxide and a magnesium sulfate solution. Unlike traditional magnesium oxychloride cements, BMSC does not pose a corrosion risk to reinforcing steel. The primary hydration product responsible for the properties of BMSC is a crystalline phase known as the 5·1·7 phase (5Mg(OH)₂·MgSO₄·7H₂O), which forms a dense, interlocked needle-like microstructure. mdpi.comdoi.org This microstructure is central to the material's mechanical strength and durability. Researchers are actively exploring various chemical admixtures and mineral additives to further enhance the performance of BMSC for specialized applications. francis-press.com

Mechanical Performance Enhancement

The mechanical properties of BMSC, including its flexural strength and toughness, are key areas of investigation. The needle-like crystals of the 5·1·7 phase interlock to create a robust matrix, contributing to high compressive and flexural strength. mdpi.commdpi.com Studies have shown that BMSC can achieve early high strength, which is advantageous for rapid construction applications. mdpi.com

Research into fiber-reinforced BMSC composites has demonstrated significant improvements in mechanical performance. The incorporation of fibers can enhance the toughness and crack resistance of the material. For instance, the addition of cellulosic fibers has been shown to improve flexural strength, with increases of up to 52.8% observed with an 8% fiber content. scielo.br This improvement is attributed to the fibers' ability to bridge microcracks and absorb energy, thereby delaying fracture propagation. scielo.br

Flexural Strength of Fiber-Reinforced BMSC Composites
Fiber TypeFiber Content (%)Flexural Strength (MPa)Reference
Bleached Eucalyptus (EB)0 (Reference)4.77 scielo.br
Bleached Eucalyptus (EB)25.16 scielo.br
Bleached Eucalyptus (EB)46.71 scielo.br
Bleached Eucalyptus (EB)87.29 scielo.br

Durability Studies: Hygrothermal Performance and Water Resistance

A significant advantage of BMSC over some other magnesia-based cements is its improved water resistance. mdpi.comfrancis-press.com The main hydration product, the 5·1·7 phase, exhibits low solubility in water. researchgate.net However, the long-term performance of BMSC in humid environments is an area of active research. scielo.br Studies have shown that the addition of certain admixtures can enhance the water resistance of BMSC. For example, the incorporation of weak acids has been found to improve the water resistance and compressive strength of magnesium oxysulfate cement pastes. researchgate.net

The hygrothermal performance of BMSC is also a critical aspect of its durability. Research has explored the use of various additives to improve the material's stability under changing temperature and humidity conditions. The use of mineral admixtures like red mud has been shown to reduce porosity and optimize the pore structure of BMSC, leading to improved mechanical properties and potentially better long-term durability. mdpi.com

Fire Resistance Mechanisms and Performance Attributes

Magnesium oxysulfate cements are known for their inherent fire-resistant properties. mdpi.comscielo.br This is a significant advantage for their use in building materials such as fireproof boards and panels. cementurk.com.trdoaj.org The fire resistance of BMSC is attributed to the release of chemically bound water at elevated temperatures, which has a cooling effect and helps to mitigate the spread of fire. Magnesium oxysulfate cement exhibits less mass loss at temperatures exceeding 400°C compared to magnesium oxychloride cement, making it a favored material for fire-resistant applications. dupont.com

Dimensional Stability and Shrinkage Behavior Modification

Dimensional stability is a crucial property for cementitious materials, as excessive shrinkage can lead to cracking and compromise structural integrity. Research has focused on modifying the shrinkage behavior of BMSC through the use of various admixtures. The addition of certain chemical admixtures can help to mitigate the volumetric instabilities that can be associated with the rapid hydration of magnesium oxide. mdpi.com For instance, the use of carbonated boron mud as a partial substitute for magnesium oxide has been shown to improve mechanical performance and volume stability by suppressing the formation of magnesium hydroxide (B78521) and promoting the formation of the desirable 5·1·7 phase. mdpi.com

Composite Formulations with Fibers and Aggregates

The versatility of BMSC allows for the creation of composite materials with enhanced properties through the incorporation of various fibers and aggregates. The addition of fibers such as basalt and carbon fibers can significantly improve the mechanical properties of BMSC, including its flexural strength and toughness. acs.org Basalt fibers, known for their high tensile strength and corrosion resistance, can enhance the durability of BMSC composites. scilit.com

Specialty Cements and Geopolymers based on Magnesium Oxysulfate

Beyond its application in BMSC, magnesium oxysulfate is also being explored in the development of other specialty cements and geopolymers. These materials offer unique properties for specific applications, such as rapid repair mortars and binders for waste immobilization. researchgate.netresearchgate.net

Magnesium oxysulfate can be a component in the synthesis of geopolymers, which are inorganic, alumino-silicate polymers with a three-dimensional amorphous structure. Research in this area is exploring the use of various industrial by-products and natural minerals as precursors for geopolymer production. usq.edu.au The inclusion of magnesium-containing compounds can influence the reaction kinetics and the final properties of the geopolymer. For instance, the addition of reactive magnesium oxide to geopolymer pastes has been shown to reduce shrinkage and improve compressive strength. While the field of magnesium oxysulfate-based geopolymers is still developing, it holds potential for creating novel and sustainable construction materials. mdpi.com

Innovative Building Materials and Structural Insulated Sheathing

Magnesium oxysulfate is a key component in the fabrication of innovative building materials, most notably structural insulated sheathing and panels. jfmgoboard.com These materials offer a combination of structural integrity and insulation, contributing to more energy-efficient and durable construction. Magnesium oxysulfate-based sheathing is noted for its excellent bending strength and screw holding capacity, comparable to oriented strand board (OSB). jfmgoboard.com Furthermore, it provides superior fire and water resistance. jfmgoboard.comresearchgate.net

Structural Insulated Panels (SIPs) made with magnesium-based boards represent an advanced construction method, providing superior insulation, structural strength, and air-tightness. magmatrixboards.comtitanwall.com These panels are utilized in floors, walls, and roofs for a variety of building types, promoting ecologically friendly and energy-efficient construction. magmatrixboards.combuildwithrise.com The core of these panels is typically an insulating foam, sandwiched between two layers of magnesium-based sheathing. buildwithrise.com The resulting composite panel possesses excellent structural and thermal characteristics. magmatrixboards.com

A significant advantage of magnesium oxysulfate in these applications is that it is 100% chloride-free. jfmgoboard.com This is a critical distinction from magnesium oxychloride cements, as the absence of chlorides mitigates the risk of corrosion for embedded steel reinforcements. canada.caresearchgate.net

Below is a table summarizing the technical specifications of a commercially available structural magnesium oxysulfate sheathing product.

PropertyTest StandardResult
DensityASTM C1185≤1200 kg/m ³
Flexural Strength (Dry)ASTM C1185-9911300 kPa
Flexural Strength (Wet)ASTM C1185-998500 kPa
Water Absorption (48h submersion)ASTM C1185-9927%
Freeze-Thaw CyclingASTM C666-97 Procedure BNo disintegration after 25 cycles
Surface Burning CharacteristicsASTM E84-04Flame-spread index=0, Smoke-developed index=0
Thermal ConductivityASTM C 518-10<0.22 W/(m·K)
Chloride ContentASTM C 871-11<0.012%

This data is based on a commercially available structural MGO sheathing product and may vary between manufacturers. jfmgoboard.com

Self-Healing Mechanisms in Magnesium Oxysulfate Composites

The concept of self-healing materials, which can intrinsically repair internal damage, is a frontier in materials science. e3s-conferences.org In cementitious materials, self-healing can significantly extend the service life of structures by autonomously repairing cracks. For magnesium-based cements, including magnesium oxysulfate, the primary mechanism for self-healing is the hydration of unreacted magnesium oxide (MgO) particles present in the cement matrix. researchgate.net

When micro-cracks form within the magnesium oxysulfate composite, they create pathways for moisture to penetrate. This moisture reacts with the residual, unhydrated MgO particles, leading to the formation of hydration products, primarily magnesium hydroxide (brucite). researchgate.net These newly formed crystals precipitate within the cracks, effectively sealing them and restoring a degree of the material's mechanical integrity.

Research on reactive magnesia cement (RMC)-based composites, which share a similar hydration chemistry with MOS, has shown that the efficiency of self-healing is influenced by factors such as the water-to-binder ratio. researchgate.net Lower water-to-binder ratios can result in nearly 100% crack closure, with the primary healing product being amorphous magnesium-silicate-hydrate (M-S-H). researchgate.net In systems with higher porosity, hydrated magnesium carbonates can also contribute to the healing process. researchgate.net

The self-healing process in magnesium oxysulfate composites can be summarized in the following stages:

Crack Formation: Mechanical or environmental stresses induce the formation of micro-cracks in the composite.

Moisture Ingress: Water or atmospheric moisture enters the newly formed cracks.

Activation of Unreacted MgO: The moisture comes into contact with unhydrated magnesium oxide particles within the cement matrix.

Hydration and Precipitation: The MgO hydrates to form magnesium hydroxide and potentially other phases, which precipitate and grow within the crack.

Crack Sealing: The precipitated crystals fill and seal the crack, restoring structural continuity and reducing permeability.

Corrosion Resistance of Embedded Metals in Magnesium Oxysulfate Matrices

A significant advantage of magnesium oxysulfate cement over its magnesium oxychloride counterpart is its superior performance regarding the corrosion of embedded metals. canada.ca The primary reason for this enhanced corrosion resistance is the absence of chloride ions in the magnesium oxysulfate system. researchgate.netmdpi.com

Chloride ions are highly aggressive and are a primary cause of corrosion in steel reinforcement within concrete structures. In magnesium oxychloride cement, the presence of chlorides can lead to significant corrosion of embedded steel. researchgate.net In contrast, magnesium oxysulfate cement utilizes magnesium sulfate as a reactant instead of magnesium chloride, thereby eliminating the intrinsic source of chloride ions. mdpi.com

The protective mechanism in magnesium oxysulfate matrices is twofold:

Absence of Chlorides: The fundamental chemistry of the cement does not introduce chlorides, which are a major catalyst for steel corrosion.

Alkaline Environment: While having a lower alkalinity than Portland cement, the magnesium oxysulfate matrix still provides a passivating environment around the embedded metal. researchgate.netresearchgate.net This alkaline environment promotes the formation of a stable oxide layer on the surface of the steel, which protects it from corrosion.

This inherent resistance to causing corrosion makes magnesium oxysulfate cement a more suitable binder for applications where it will be in contact with metal components, such as reinforced panels or certain structural applications. canada.caresearchgate.net

Environmental and Remediation Applications of Magnesium Oxide Sulfate Systems

Sequestration and Immobilization of Heavy Metals

Magnesium oxide is a highly effective agent for the stabilization and immobilization of heavy metals in contaminated soils and wastewater. ceresrp.com Its application raises the pH of the contaminated medium to a range of 9-11, a level at which many heavy metals exhibit their lowest solubility. ceresrp.comnih.gov This elevated pH facilitates the precipitation of heavy metals as insoluble metal-hydroxide complexes. ceresrp.com

The process of sequestration involves chemically binding metal ions, thereby reducing their leachability and bioavailability. ceresrp.com MgO's high reactivity and purity make it more than just a simple pH buffer; it actively participates in the formation of stable and insoluble precipitates. ceresrp.com This method has proven effective for a range of heavy metals including lead, cadmium, copper, nickel, and zinc. mdpi.com

One of the key advantages of using MgO is the production of a more compact and denser sludge compared to traditional treatments like lime. cdc.gov911metallurgist.com This is attributed to the positive surface charge of MgO at neutral to slightly basic pH, which electrostatically attracts the negatively charged embryonic metal precipitates, causing them to adhere to the MgO surface and expel water. cdc.govcdc.gov Studies have shown that MgO can achieve metal fixation rates greater than 80%. nih.gov

Interactive Table: Heavy Metal Removal Efficiency using MgO

Heavy MetalInitial Concentration (µg/L)Final Concentration (µg/L)Removal Efficiency (%)
Arsenic (As)2.250.2688.4
Cadmium (Cd)8.73<0.05>99.4
Cobalt (Co)1.85<0.03>98.4
Manganese (Mn)80.9<0.5>99.4
Lead (Pb)9835.264.1
Uranium (U)1.170.0694.9
Zinc (Zn)23805497.7

Data sourced from a study on the treatment of leachates from Osor mining waste. mdpi.com

pH Modulation and Acidic Effluent Neutralization in Sulfate-Rich Media

Magnesium oxide is a potent alkaline material for neutralizing acidic wastewater, a common issue in many industrial processes. meixi-mgo.com When introduced into acidic, sulfate-rich water, MgO dissolves and reacts to form magnesium hydroxide (B78521) (Mg(OH)₂), which then releases hydroxide ions (OH⁻). This process effectively raises the pH to a safer, more neutral level, typically between 8 and 10. ub.edu

A significant advantage of using MgO over other neutralizing agents like lime (calcium oxide) is that it produces less sludge. Furthermore, the reaction of MgO in acidic, sulfate-rich environments leads to the formation of magnesium sulfate (B86663) (MgSO₄), a highly soluble salt. imwa.de This high solubility prevents the scaling and precipitation issues often associated with the use of lime, which forms calcium sulfate (gypsum), a sparingly soluble salt. researchgate.net

Magnesium oxide provides a controlled and gradual pH adjustment, minimizing the risk of overcorrection that can occur with more aggressive chemicals like sodium hydroxide. This buffering capacity is crucial for maintaining a stable pH, which is often a requirement for the subsequent biological treatment of wastewater and for meeting regulatory discharge limits. meixi-mgo.com The use of low-grade MgO by-products can be a cost-effective and environmentally friendly alternative to lime for long-term pH stabilization. ub.edu

Adsorption Mechanisms of Sulfate Species on Magnesium Oxide Surfaces

The interaction between sulfate species and magnesium oxide surfaces is a critical aspect of its environmental applications, particularly in the context of sulfur dioxide (SO₂) removal from flue gases. The adsorption of SO₂ on MgO surfaces leads to the formation of various sulfur-containing species, primarily sulfite, bisulfite, and sulfate. rsc.org

The specific products of adsorption depend on the nature of the MgO surface. On a perfect MgO (001) surface, the primary product is sulfite. rsc.org In the presence of surface hydroxyl groups, bisulfite is formed. rsc.org The formation of sulfate is favored at step sites on the MgO surface. rsc.org

The oxidation of adsorbed sulfite and bisulfite to sulfate can be influenced by the presence of other atmospheric components. While oxygen (O₂) alone does not readily promote the oxidation of sulfite to sulfate at room temperature, the presence of nitrogen dioxide (NO₂) in conjunction with O₂ can facilitate this conversion. rsc.org This highlights a synergistic effect between SO₂ and NO₂ on the MgO surface. rsc.org In contrast, surface bisulfite can be oxidized to sulfate by either O₂ or NO₂ through barrierless processes. rsc.org The unique surface chemistry of nanoscale MgO particles, with their higher concentration of defects and low-coordination ions, enhances the chemisorption of acid gases like SO₂. acs.org

Role in Waste Stream Treatment and Valorization

Magnesium oxide plays a significant role in the treatment of various waste streams, contributing to both pollution control and resource recovery. In wastewater treatment, MgO is effective in removing not only heavy metals but also phosphates. Excess phosphates in wastewater can lead to eutrophication of water bodies. MgO can be used to precipitate phosphates, thereby mitigating this environmental problem.

In the context of sludge treatment, a byproduct of wastewater processing, MgO can be used as a conditioning agent. It aids in the dewatering of sludge by promoting flocculation, which reduces the moisture content and makes the sludge easier and less expensive to handle and dispose of. meixi-mgo.com

Furthermore, there is potential for the valorization of magnesium-rich waste streams. For instance, processes are being developed to produce active magnesium oxide from magnesium sulfate wastewater, turning a waste product into a valuable resource. wjygy.com.cn In hydrometallurgical processing, where MgO or Mg(OH)₂ is used as a neutralizing agent, the resulting magnesium sulfate-rich solution can be treated to recover Mg(OH)₂. researchgate.netresearchgate.net

Carbon Dioxide Capture and Mineral Carbonation Processes using MgO/Sulfate Composites

Magnesium oxide is a promising material for carbon dioxide (CO₂) capture and storage through a process known as mineral carbonation. chemrxiv.orgornl.gov MgO reacts with CO₂ to form stable magnesium carbonate (MgCO₃), effectively sequestering the greenhouse gas. nih.govatomfair.com This process can be applied to capture CO₂ directly from the atmosphere or from industrial flue gases. ornl.govgoldschmidt.info

The efficiency of CO₂ capture by MgO can be hampered by the formation of a passivating layer of MgCO₃ on the surface of the MgO particles, which slows down further reaction. ornl.govnih.gov Research is focused on overcoming this limitation. One approach involves the use of MgO/Mg(OH)₂ composites, where the interface between the two phases facilitates CO₂ diffusion. nih.gov

The addition of certain anions, including sulfate (SO₄²⁻), to these composites is being explored to further enhance CO₂ adsorption. nih.gov While some studies have focused on chloride and phosphate (B84403) additives, the principle of modifying the MgO/Mg(OH)₂ interface is relevant to sulfate systems as well. nih.gov The presence of water vapor is generally found to enhance CO₂ uptake by maintaining surface hydroxyl groups, which are active sites for chemisorption. atomfair.com However, sulfur oxides (SOx) can compete with CO₂ for these adsorption sites. atomfair.com

The development of MgO-based composites and the optimization of the carbonation process, including the potential role of sulfate, are active areas of research aimed at making this a cost-effective and large-scale CO₂ mitigation technology. ornl.govnih.gov

Interactive Table: Comparison of CO₂ Capture Materials

MaterialCapture Efficiency (k constant)Notes
AAO/C/MgO (1 mM MgCl₂)0.04875Anodized aluminum oxide/carbon/magnesium oxide composite
AAO/C/MgO (2 mM MgCl₂)0.08207
AAO/C/MgO (3 mM MgCl₂)0.09886
AAO/C/MgO (4 mM MgCl₂)0.10531Optimal concentration for CO₂ adsorption
AAO/C/MgO (5 mM MgCl₂)0.06543

Data from a study on bryophyte-bioinspired nanoporous composites for CO₂ capture. mdpi.com

Catalytic and Adsorptive Research

Magnesium Oxide as a Catalyst and Catalyst Support in Sulfate (B86663) Environments

Magnesium oxide (MgO) is a highly versatile material in catalysis, valued for its high thermal stability, basic surface properties, and structural integrity, making it suitable as a catalyst, promoter, and support for various chemical reactions. researchgate.netscispace.com Its utility is particularly notable in environments where sulfur compounds are present, as it can interact with sulfur oxides to form surface sulfate species that modify its catalytic behavior. acs.org MgO's high melting point and mechanical strength are desirable qualities for catalyst supports. matec-conferences.org As a support, MgO can modify the electronic state of the active catalyst, which can be fine-tuned by altering the acid-base properties of the catalyst-supported MgO system. researchgate.netscispace.com

The catalytic performance of magnesium oxide is intrinsically linked to the presence of acid-base active sites on its surface. Pure MgO is a basic compound, with its surface characterized by different types of basic sites. youtube.com These sites can be categorized by strength: weak basic sites are associated with surface hydroxyl (OH) groups, medium-strength sites are linked to Lewis acid-base pairs (Mg²⁺-O²⁻), and strong basic sites correspond to low-coordination oxygen anions. researchgate.net The presence of defects, such as oxygen vacancies, can further enhance catalytic activity. deswater.com

The introduction of sulfate ions onto the MgO surface significantly alters its acid-base characteristics. While MgO is fundamentally basic, the incorporation of electron-withdrawing sulfate (SO₄²⁻) groups can induce surface acidity, creating a bifunctional catalyst with both acidic and basic sites. matec-conferences.org This modification is crucial, as the presence and balance of these sites can dictate the catalytic pathways and selectivity in various reactions. For instance, while the basic sites on MgO are active for reactions like transesterification, the induced acidity in sulfated metal oxides is effective for esterification, particularly with feedstocks containing high concentrations of free fatty acids. matec-conferences.org

Sulfate doping is a key strategy for modulating the catalytic activity of magnesium oxide. The formation of sulfate species on the MgO surface can enhance catalytic performance in several ways. In processes like the fluid catalytic cracking (FCC) of petroleum, MgO-based additives capture sulfur oxides (SOx), forming magnesium sulfate and preventing atmospheric pollution. This interaction is central to the material's function in such high-sulfur environments.

Furthermore, the modification of MgO's surface with sulfate groups can enhance its activity in other catalytic applications. For example, sulfated metal oxides are recognized for their strong acidity, which is beneficial in acid-catalyzed reactions. matec-conferences.org The incorporation of sulfate can lead to a large surface area and stable pore structure, which are advantageous for catalytic efficiency. matec-conferences.org In the context of advanced oxidation processes, MgO is known to catalyze peroxymonosulfate (PMS) for the degradation of organic pollutants, a reaction that inherently involves a sulfate-rich environment. mdpi.com Doping MgO with other elements has also been shown to increase the number of active sites, suggesting that surface modification, including sulfation, is a viable route to improved catalytic performance. rsc.org

Magnesium oxide, both in its pure and modified forms, serves as an effective heterogeneous catalyst for a wide range of organic transformations. researchgate.net Its basic nature is leveraged in reactions such as transesterification for biodiesel production, where it has demonstrated high yields. matec-conferences.org The high surface area and porosity of nanocrystalline MgO enhance the availability of active sites, improving its catalytic performance. matec-conferences.org

Specific applications of MgO in organic catalysis include:

Transesterification : Used to convert waste cooking oil into biodiesel with yields reported as high as 93.3%. matec-conferences.org

Transfer Hydrogenation : High-surface-area amorphous MgO has been used as a catalyst for the transfer hydrogenation of carbonyl compounds. mdpi.com

Isomerization : Modified MgO catalysts have shown improved stability and activity in the isomerization of 1-butene to 2-butene.

Organic Pollutant Degradation : MgO can effectively catalyze peroxymonosulfate to generate reactive oxygen species for the degradation of organic pollutants like methylene blue. mdpi.com

The introduction of sulfate functionalities can tailor the catalyst for acid-catalyzed processes, such as the esterification of fatty acids, complementing the inherent basicity of the MgO material. matec-conferences.org

Catalytic Performance of MgO in Select Organic Reactions

Reaction TypeCatalyst SystemSubstrateYield/EfficiencyReference
TransesterificationMgOWaste Cooking Oil93.3% matec-conferences.org
Pollutant DegradationMgO / PeroxymonosulfateMethylene BlueComplete degradation in 60 min mdpi.com
EsterificationSulfated Metal OxideHigh FFA Feedstocks93% matec-conferences.org

Magnesium oxide nanoparticles have emerged as promising materials for photocatalysis, particularly for the degradation of organic pollutants in wastewater. nih.gov MgO is a semiconductor with a wide band gap; upon irradiation with light of sufficient energy, it generates electron-hole pairs. mdpi.com These charge carriers can react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which are responsible for breaking down organic molecules. mdpi.commdpi.com

The photocatalytic efficiency of MgO can be significantly influenced by its physical properties, such as crystallite size and surface area, as well as by modification with dopants. nih.govnih.gov For instance, doping MgO with silver (Ag) has been shown to enhance its photocatalytic activity for the degradation of methylene blue dye under UV light. nih.gov Studies have demonstrated impressive degradation efficiencies, with green-synthesized MgO nanoparticles achieving 98% degradation of methylene blue under visible light. nih.gov In addition to its photocatalytic uses, MgO nanostructures have been investigated for their electrochemical activity. mdpi.com

Photocatalytic Degradation Efficiency of MgO Nanoparticles

CatalystPollutantLight SourceDegradation EfficiencyTimeReference
MgO NPsRhodamine BUV Light100%180 min mdpi.com
MgO NPsRhodamine BVisible Light83.23%180 min mdpi.com
MgO NPsMethylene BlueVisible Light98%110 min nih.gov
2% Ag-doped MgO NPsMethylene BlueUV Light75%180 min nih.gov

Adsorption of Gaseous Species (e.g., SO₂, CO₂) on Magnesium Oxide-Sulfate Surfaces

The basic surface of magnesium oxide makes it an effective adsorbent for acidic gases like sulfur dioxide (SO₂) and carbon dioxide (CO₂). The interaction is primarily through chemisorption, where strong chemical bonds are formed between the gas molecules and the active sites on the MgO surface. appliedmineralogy.commdpi.com

The adsorption of SO₂ on MgO surfaces leads to the formation of magnesium sulfite (MgSO₃) and magnesium sulfate (MgSO₄). appliedmineralogy.comrsc.orgresearchgate.net This process is a chemical reaction where SO₂ interacts with the basic sites of the adsorbent. appliedmineralogy.com Studies using diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) and density functional theory (DFT) have shown that the main products of SO₂ adsorption on MgO particles are sulfite, bisulfite, and sulfate. rsc.orgresearchgate.net The presence of other gases like O₂ and NO₂ can promote the oxidation of sulfite to sulfate on the surface. rsc.orgresearchgate.net This inherent reactivity makes MgO a suitable material for flue gas desulfurization.

Similarly, MgO is a promising sorbent for CO₂ capture. The CO₂ molecules react with the basic sites (Mg²⁺ and O²⁻ ions) on the MgO surface to form stable carbonate compounds. mdpi.com The CO₂ uptake capacity is closely related to the density of these basic sites. Different types of surface carbonates can form, corresponding to weak, medium, and strong adsorption sites. researchgate.net Modifying MgO by supporting it on other materials, such as zeolites, can significantly enhance its CO₂ sorption capacity by increasing the number of active basic sites. mdpi.com

Regenerability and Stability of Catalytic/Adsorptive Materials

The long-term stability and the ability to be regenerated are critical for the practical application of any catalytic or adsorptive material. MgO-based materials generally exhibit good thermal stability, a crucial property for high-temperature applications. However, their performance can degrade over multiple cycles due to factors like sintering or structural changes. mdpi.com

In the context of SO₂ adsorption, the chemically bound species can be removed to regenerate the adsorbent. Thermal analysis has shown that SO₂ adsorbed on MgO can be desorbed at temperatures around 435°C, indicating that thermal regeneration is a viable process. appliedmineralogy.com

For catalytic applications, such as in ammonia (B1221849) synthesis, the stability of MgO-supported catalysts can be a concern at elevated temperatures. Studies on Cs/Ru/MgO catalysts have shown that operation at high temperatures (375–425°C) can lead to deactivation due to increased crystallinity of the MgO support, leaching of promoters, and agglomeration of the active metal particles. mdpi.com However, modifying MgO can improve its stability. For example, a modified MgO catalyst used for 1-butene isomerization showed greatly improved stability, which was attributed to the creation of more defect sites and basic centers that prolong the life of the active sites.

Theoretical and Computational Chemistry of Magnesium Oxysulfates

Density Functional Theory (DFT) Studies of Electronic Structure

Direct Density Functional Theory (DFT) studies specifically targeting the electronic structure of complex magnesium oxysulfate phases are not extensively available in the current literature. However, a substantial body of research exists on the electronic properties of its constituent components, particularly magnesium oxide (MgO), which provides a foundational understanding.

The electronic structure of MgO surfaces and the effect of defects have also been a focus of DFT studies. These calculations show that surface atoms have different electronic environments compared to the bulk, which can lead to altered reactivity. This is particularly relevant for understanding the initial stages of magnesium oxysulfate formation and its interaction with water and other species.

Table 1: Calculated Electronic Properties of MgO from DFT Studies

PropertyCalculated ValueMethod
Lattice Constant4.25 ÅDFT + Ueff (PAW-PBE) aps.org
Band Gap4.55 eVDFT + Ueff (PAW-PBE) aps.org
Band Gap3.27 eVDFT (GGA) researchgate.net

Note: The calculated band gap of materials is highly dependent on the functional and basis set used in the DFT calculations. Experimental values for the band gap of MgO are typically in the range of 7.8 eV.

Ab Initio Calculations of Reaction Pathways and Stability

Ab initio calculations, particularly those based on first principles, are instrumental in understanding the thermodynamics and stability of different magnesium oxysulfate phases. A notable study utilized first-principle calculations to evaluate the Gibbs free energy of formation for the main hydrated phases in the magnesium oxysulfate cement system. mdpi.com This approach allows for the prediction of phase stability and transformation pathways under various conditions.

The stability of different magnesium oxysulfate phases, such as 3Mg(OH)₂·MgSO₄·8H₂O (Phase 318) and 5Mg(OH)₂·MgSO₄·7H₂O (Phase 517), is a critical factor in determining the properties of magnesium oxysulfate-based materials. mdpi.com Computational thermodynamics, informed by ab initio calculations, can be used to construct phase diagrams and predict the equilibrium phase compositions as a function of the molar ratios of the initial reactants (e.g., MgO/MgSO₄ and H₂O/MgSO₄). mdpi.com

For instance, thermodynamic simulations based on first-principle data have shown that a higher MgO/MgSO₄ molar ratio favors the formation of the more stable and higher-strength 5Mg(OH)₂·MgSO₄·7H₂O phase. mdpi.com Conversely, a higher water content can lead to the decomposition of the desired magnesium oxysulfate phases into magnesium hydroxide (B78521). mdpi.com

These computational approaches provide a powerful tool for optimizing the synthesis conditions of magnesium oxysulfate materials to achieve desired phases and properties.

Table 2: Computationally Investigated Magnesium Oxysulfate Phases

Phase FormulaCommon NameComputational Method
3Mg(OH)₂·MgSO₄·8H₂OPhase 318First-Principle Calculations mdpi.com
5Mg(OH)₂·MgSO₄·7H₂OPhase 517First-Principle Calculations mdpi.com

Molecular Simulations of Bulk and Surface Properties

Molecular dynamics (MD) simulations are a valuable tool for investigating the dynamic behavior of magnesium oxysulfate systems, including their bulk properties and interactions at surfaces and interfaces. While large-scale MD simulations specifically of magnesium oxysulfate crystal growth and dissolution are still emerging, studies on related systems provide significant insights.

MD simulations of aqueous magnesium sulfate (B86663) solutions have been used to study ion pairing and hydration structures. These simulations show that Mg²⁺ is strongly hydrated, with a well-defined first hydration shell of six water molecules. The interaction between the hydrated magnesium ions and sulfate anions is a key factor in the nucleation and growth of magnesium oxysulfate crystals.

Simulations of the interface between water and MgO surfaces have also been performed. These studies reveal the complex structure of water at the interface and how it is influenced by the underlying crystal structure of the MgO. This is crucial for understanding the wetting properties of magnesium oxysulfate and its interactions with the surrounding environment. The behavior of water molecules at the surface of magnesium oxysulfate is expected to be a key determinant of its surface chemistry and reactivity.

Prediction of Novel Phases and Interfacial Behavior

Computational methods are increasingly being used to predict the existence of new materials with desired properties. In the context of magnesium oxysulfates, the combination of ab initio structure prediction methods with thermodynamic calculations could be used to explore the potential for forming novel phases with enhanced stability or functionality.

By systematically exploring the potential energy surface of the Mg-S-O-H system, it may be possible to identify new crystalline structures of magnesium oxysulfate that are thermodynamically stable or metastable under specific conditions of temperature and pressure.

Furthermore, computational modeling of the interfacial behavior of magnesium oxysulfate is crucial for understanding its performance in various applications. For example, simulations of the interface between magnesium oxysulfate and a polymer matrix could be used to predict the compatibility and adhesion between the two materials, which is important for the development of composite materials. Similarly, simulations of the interface between magnesium oxysulfate and an aqueous solution can provide insights into its dissolution behavior and long-term durability.

Correlation of Computational Data with Experimental Observations

A critical aspect of theoretical and computational chemistry is the validation of computational models against experimental data. For magnesium oxysulfates, computational predictions of phase stability can be compared with experimental observations from X-ray diffraction and thermal analysis of synthesized materials. mdpi.com

For example, the computationally predicted trend of increased stability of the 5Mg(OH)₂·MgSO₄·7H₂O phase at higher MgO/MgSO₄ ratios is consistent with experimental findings that show this phase is dominant under these conditions. mdpi.com Similarly, the predicted decomposition of magnesium oxysulfate phases at high water content aligns with experimental observations of the poor water resistance of some magnesium oxysulfate cements. mdpi.com

This synergy between computational and experimental approaches is essential for developing a comprehensive understanding of the chemistry of magnesium oxysulfates and for the rational design of new materials with improved properties. As computational methods become more powerful and accurate, they are expected to play an increasingly important role in the study of this complex and technologically important class of compounds.

Q & A

Basic Research Questions

Q. How can researchers synthesize high-purity magnesium sulfate heptahydrate (MgSO₄·7H₂O) for laboratory experiments?

  • Methodology :

  • Start with ACS-grade magnesium sulfate heptahydrate (≥98% purity) .
  • For anhydrous MgSO₄: Heat powdered heptahydrate at 80°C for 2–4 hours, then calcine at 275–300°C until constant weight. Store in airtight containers due to hygroscopicity .
  • Verify purity via titration (e.g., EDTA complexometry) and impurity limits (e.g., ≤5 ppm chloride, ≤0.005% insoluble matter) .

Q. What analytical techniques ensure stoichiometric accuracy in MgSO₄·7H₂O synthesis?

  • Methodology :

  • Use thermogravimetric analysis (TGA) to confirm water content (7H₂O ≈ 51% mass loss at 300°C) .
  • Measure pH (5% solution: 5.0–8.2) to detect residual acidity or impurities .
  • Pair X-ray diffraction (XRD) with Rietveld refinement to validate crystal structure .

Advanced Research Questions

Q. How to design preclinical studies investigating MgSO₄’s neuroprotective mechanisms in fetal models?

  • Methodology :

  • Use systematic search strategies (e.g., MeSH terms: "Magnesium Sulfate," "Neuroprotection," "Pregnancy") across MEDLINE, EMBASE, and regional databases to identify mechanistic pathways .
  • Employ in vitro placental barrier models to assess Mg²⁺ ion transport kinetics, paired with in vivo electrophysiology to monitor fetal neural activity .

Q. How to resolve contradictions in MgSO₄’s efficacy for organophosphate (OP) poisoning management?

  • Methodology :

  • Conduct a scoping review (Joanna Briggs Institute guidelines) to map heterogeneous data .
  • Stratify clinical trials by OP type (e.g., parathion vs. chlorpyrifos) and MgSO₄ dosage (e.g., 2–4 g/hr infusion). Analyze outcomes (e.g., acetylcholinesterase reactivation) with meta-regression .

Q. What statistical methods analyze environmental correlations between Mg²⁺ and SO₄²⁻ in aquatic systems?

  • Methodology :

  • Apply linear regression models (e.g., [Mg²⁺] = 8.12 + 0.20[SO₄²⁻]) to field data from urban streams .
  • Use ICP-MS to quantify ion concentrations and PCA (principal component analysis) to identify pollution sources (e.g., agricultural runoff vs. industrial discharge) .

Methodological Challenges and Solutions

Q. How to compare bioavailability of MgSO₄ vs. other magnesium compounds (e.g., oxide, citrate) in clinical trials?

  • Methodology :

  • Design crossover trials with standardized Mg doses (e.g., 300 mg/day). Measure serum Mg²⁺, urinary excretion, and erythrocyte uptake via atomic absorption spectroscopy .

  • Account for confounding factors (e.g., renal function, dietary intake) using multivariate ANOVA .

Q. How to optimize calorimetric protocols for determining MgO/MgSO₄ enthalpy of formation?

  • Methodology :

  • Calibrate calorimeters using benzoic acid combustion. For MgO, measure ΔH via reaction with HCl; for MgSO₄, use dissolution calorimetry in deionized water .
  • Compare results with literature values (e.g., NIST-JANAF tables) and report uncertainties (e.g., ±5 kJ/mol) .

Data Contradiction Analysis

Q. Why do studies report conflicting results on MgSO₄’s role in eclampsia prophylaxis?

  • Root Causes :

  • Variability in administration timing (e.g., pre-delivery vs. intrapartum) and regional healthcare protocols .
    • Resolution :
  • Conduct mixed-methods studies integrating qualitative interviews (e.g., healthcare worker perspectives) with quantitative dose-response analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.